molecular formula C7H9NO4S2 B1266154 4-Methylsulfonylbenzenesulfonamide CAS No. 667-24-3

4-Methylsulfonylbenzenesulfonamide

Cat. No. B1266154
CAS RN: 667-24-3
M. Wt: 235.3 g/mol
InChI Key: OXLLOGLZHQOVJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylsulfonylbenzenesulfonamide derivatives employs methodologies that enable the production of a variety of sulfonamides. Stenfors and Ngassa (2021) describe a facile methodology for synthesizing 4-methylbenzenesulfonamides, highlighting a semi-miscible biphasic solvent system to achieve higher yields and simplified workup over preliminary methods (Stenfors & Ngassa, 2021).

Molecular Structure Analysis

The structural characterization of sulfonamide derivatives, including 4-methylsulfonylbenzenesulfonamides, involves spectroscopic and quantum chemical methods. Eren et al. (2018) utilized FT-IR, 1H 13C NMR, and UV-Vis spectroscopies, along with density functional method (DFT) calculations, to characterize the molecular geometry and vibrational wavenumbers of these compounds, finding satisfactory consistency between experimental and theoretical findings (Eren et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives demonstrate the compound's reactivity and versatility. Dohmori (1964) explored the rearrangement reactions of N-substituted benzenesulfonamide derivatives, including N-acetoacetyl-p-methylsulfonylbenzenesulfonamide, highlighting the compound's ability to undergo specific transformations under the influence of alkali (Dohmori, 1964).

Physical Properties Analysis

The physical properties of this compound, such as crystal structure and polymorphism, are crucial for understanding its behavior in various conditions. The study by Bar and Bernstein (1985) on conformational polymorphism provides insights into the crystal structures of different forms of sulfapyridine, a related compound, which could offer parallels in understanding the physical behavior of this compound derivatives (Bar & Bernstein, 1985).

Chemical Properties Analysis

Investigations into the chemical properties of this compound focus on its reactivity and interaction with various chemical agents. The study by Schmidt et al. (2017) on 4-cyanobenzenesulfonamides provides a comparative perspective on the sulfonamide group's potential reactivity and its applications in synthesizing and protecting amines, suggesting similar potential for this compound (Schmidt et al., 2017).

Scientific Research Applications

Spectroscopic and Antimicrobial Applications

4-Methylsulfonylbenzenesulfonamide and its derivatives have been studied for their structural properties and potential antimicrobial activities. Eren et al. (2018) conducted structural characterization using spectroscopic and quantum chemical methods. They found that the molecule exhibits significant antibacterial and antifungal activities, highlighting its potential in antimicrobial applications (Eren, Özdemir. Koçak, & Özdemir, 2018).

Soil Transport Characteristics

The transport characteristics of related compounds, like Chlorsulfuron, have been studied in agricultural soils. Veeh et al. (1994) explored how these compounds move through soil columns, which is crucial for understanding environmental impacts and agricultural applications (Veeh, Inskeep, Roe, & Ferguson, 1994).

Anticancer Applications

Compounds structurally related to this compound have been evaluated for their potential anticancer effects. Gul et al. (2018) synthesized new dibenzensulfonamides and found they induced apoptosis and autophagy in cancer cells. Additionally, they effectively inhibited tumor-associated enzymes, suggesting a role in developing new anticancer drugs (Gul et al., 2018).

Alzheimer’s Disease Research

Derivatives of this compound have been synthesized for potential therapeutic applications in Alzheimer’s disease. Abbasi et al. (2018) synthesized a series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, showing promising results for Alzheimer's treatment (Abbasi et al., 2018).

Synthesis and Characterization

Various methods have been developed for the synthesis and characterization of sulfonamide derivatives, including those related to this compound. Mahmood et al. (2016) conducted a combined experimental and quantum chemical approach, emphasizing the importance of these methods in understanding the properties of these compounds (Mahmood, Akram, & Lima, 2016).

Electrospray/Mass Detector Analysis

The compound has also been a subject of study in trace analysis of herbicides in water. Corcia et al. (1997) utilized liquid chromatography with UV detection and an electrospray/mass detector for this purpose (Corcia, Crescenzi, Samperi, & Scappaticcio, 1997).

Antibacterial and Anti-inflammatory Studies

Sulfonamide derivatives, including this compound, have been synthesized and tested for antibacterial and anti-inflammatory properties. Abbasi et al. (2017) found that some of these derivatives showed good inhibitory activity against bacterial strains and lipoxygenase enzyme, suggesting potential therapeutic applications (Abbasi et al., 2017).

properties

IUPAC Name

4-methylsulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLLOGLZHQOVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00985267
Record name 4-(Methanesulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

667-24-3
Record name Benzenesulfonamide, p-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methanesulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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